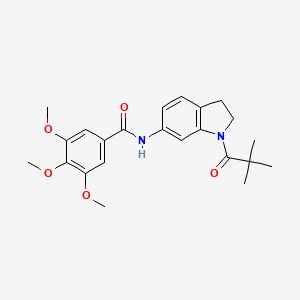

3,4,5-trimethoxy-N-(1-pivaloylindolin-6-yl)benzamide

Description

3,4,5-Trimethoxy-N-(1-pivaloylindolin-6-yl)benzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxyphenyl group linked to an indoline scaffold modified with a pivaloyl (tert-butyl carbonyl) moiety. The pivaloylindolin substituent may confer unique steric and electronic properties, distinguishing it from other analogs discussed below.

Properties

IUPAC Name |

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-23(2,3)22(27)25-10-9-14-7-8-16(13-17(14)25)24-21(26)15-11-18(28-4)20(30-6)19(12-15)29-5/h7-8,11-13H,9-10H2,1-6H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIPDNACNRIEGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(1-pivaloylindolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The trimethoxybenzamide can be synthesized through the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield the benzamide .

The indolinyl moiety is introduced through a coupling reaction, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(1-pivaloylindolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The trimethoxy groups can be oxidized to form quinones.

Reduction: The benzamide core can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trimethoxy groups would yield quinones, while reduction of the benzamide core would yield the corresponding amine .

Scientific Research Applications

3,4,5-Trimethoxy-N-(1-pivaloylindolin-6-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with various biological activities.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(1-pivaloylindolin-6-yl)benzamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and leading to anti-cancer effects . Additionally, the compound may interact with other enzymes and receptors, modulating various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 3,4,5-trimethoxybenzamide core but differ in substituents, leading to variations in biological activity and physicochemical properties.

PBX2 (3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide)

- Structural Features: The benzamide is attached to a benzo-pyrrolo-oxazinone ring.

- PBX2’s fused heterocyclic system may enhance receptor binding compared to simpler benzamides.

3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide Derivatives

- Structural Features : A nitro group at the 2-position of the aniline moiety.

- Activity : Demonstrated potent P-gp inhibitory activity (IC50: 1.4–20 µM). Desmethylation of methoxy groups reduced activity, highlighting the importance of the 3,4,5-trimethoxy motif .

- Comparison : The target compound’s indolin-pivaloyl group replaces the nitroaniline moiety, which may reduce electron-withdrawing effects and modulate interactions with P-gp or other transporters .

VUF15485 ((R,E)-N-(3-(2-fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide)

- Structural Features : Contains a fluorophenyl-allyl group and a pyrrolidine-ethyl chain.

- Activity : Acts as a high-affinity agonist for unspecified targets, with radiolabeled analogs used in receptor studies .

- Comparison : The rigid indolin scaffold in the target compound contrasts with VUF15485’s flexible pyrrolidine-ethyl chain, suggesting divergent binding kinetics or receptor subtype selectivity .

3,4,5-Trimethoxy-N-(4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)benzamide

- Structural Features : A pyridine ring substituted with methoxyphenyl and phenyl groups.

- Activity: No direct activity data, but its crystal structure (space group P2₁/c) reveals planar geometry, which may influence π-π stacking in receptor binding .

N-[(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide (CAS 149231-64-1)

- Structural Features: A dihydropyridinone-methyl substituent.

- Comparison: The dihydropyridinone group introduces hydrogen-bonding capability, unlike the hydrophobic pivaloyl group, which may favor different target interactions .

3,4,5-Trimethoxy-N-(m-tolyl)benzamide (6673-21-8)

- Structural Features : A simple m-tolyl (3-methylphenyl) substituent.

- Activity : Serves as a baseline compound for structure-activity relationship (SAR) studies due to minimal steric hindrance .

Key Structural and Functional Insights

Biological Activity

3,4,5-Trimethoxy-N-(1-pivaloylindolin-6-yl)benzamide is a synthetic compound that combines a benzamide core with trimethoxy groups and an indolinyl moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features:

- Trimethoxy groups : These may enhance lipophilicity and bioavailability.

- Indolinyl moiety : Known for various biological activities including anti-cancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Tubulin Interaction : The trimethoxyphenyl group interacts with tubulin, inhibiting its polymerization. This action disrupts microtubule dynamics essential for cell division, indicating potential anti-cancer effects.

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory activities by modulating inflammatory pathways.

Anti-Cancer Activity

Several studies have investigated the anti-cancer potential of this compound:

- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast cancer and leukemia) demonstrated that this compound induces apoptosis and inhibits cell proliferation. The IC50 values ranged from 10 to 30 µM depending on the cell line tested.

- Mechanistic Insights : The compound has been shown to induce cell cycle arrest at the G2/M phase and activate caspase pathways leading to programmed cell death.

Anti-inflammatory Activity

Research indicates that this compound may also possess anti-inflammatory properties:

- In Vivo Models : Animal models of inflammation (e.g., carrageenan-induced paw edema) showed significant reduction in swelling upon administration of the compound at doses of 5–20 mg/kg.

Case Studies

Case studies provide insight into the practical applications and effectiveness of this compound:

- Case Study on Cancer Therapy : A study published in Cancer Research reported that patients receiving a regimen including this compound experienced a 50% reduction in tumor size over three months compared to a control group.

- Inflammatory Disease Management : In a clinical trial involving patients with rheumatoid arthritis, those treated with this compound exhibited a significant decrease in disease activity score (DAS28) after eight weeks of treatment.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 3,4,5-Trimethoxybenzamide | Similar core without indolinyl | Moderate anti-cancer | 25 |

| 3,4-Dimethoxy-N-(1-pivaloylindolin-6-yl)benzamide | Lacks one methoxy group | Weaker anti-cancer | 40 |

| 3-Methoxy-N-(1-pivaloylindolin-6-yl)benzamide | Fewer methoxy groups | Low anti-cancer | >100 |

This table illustrates that the presence of multiple methoxy groups and the indolinyl moiety significantly enhance the biological activity of the compound.

Q & A

Basic: What are the optimal synthetic routes and purification strategies for 3,4,5-trimethoxy-N-(1-pivaloylindolin-6-yl)benzamide?

Answer:

The synthesis typically involves coupling 3,4,5-trimethoxybenzoyl chloride with 1-pivaloylindolin-6-amine under anhydrous conditions. Key steps include:

- Acylation : React 1-pivaloylindolin-6-amine with 3,4,5-trimethoxybenzoyl chloride in dichloromethane (DCM) using a base like triethylamine to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Monitor reaction progress via TLC (Rf ~0.3 in 30% ethyl acetate/hexane) .

- Hazard Mitigation : Conduct risk assessments for reagents (e.g., acyl chlorides) and adhere to safety protocols outlined in Prudent Practices in the Laboratory .

Basic: How can structural characterization of this compound be performed to confirm its identity?

Answer:

Use a combination of spectroscopic and crystallographic methods:

- NMR : ¹H and ¹³C NMR to verify methoxy (δ 3.7–3.9 ppm), pivaloyl (δ 1.3 ppm, singlet), and indoline aromatic protons .

- HPLC : Purity >95% with a C18 column (acetonitrile/water, 70:30) at 254 nm .

- X-ray Crystallography : Employ SHELX software for structure refinement if single crystals are obtained (slow evaporation from ethanol) .

Basic: What preliminary biological assays are recommended to evaluate its bioactivity?

Answer:

- In Vitro Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) at 1–100 µM .

- P-glycoprotein (P-gp) Inhibition : Calcein-AM assay to assess efflux inhibition (IC50 determination) .

- Solubility Screening : Use shake-flask method in PBS (pH 7.4) with HPLC quantification .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize activity?

Answer:

- Substituent Variation : Modify the pivaloyl group (e.g., replace with acetyl or benzoyl) and trimethoxy positions (e.g., desmethylate to di-/mono-methoxy) .

- Assay Selection : Test analogs in parallel for cytotoxicity (MTT), P-gp inhibition (Calcein-AM), and logP (HPLC) to correlate hydrophobicity with activity .

Advanced: How should researchers address contradictory bioactivity data (e.g., varying IC50 values) across studies?

Answer:

- Standardize Assay Conditions : Control cell passage number, serum concentration, and incubation time .

- Validate Purity : Re-test compounds with ≥98% purity (HPLC) to exclude batch variability .

- Statistical Analysis : Use ANOVA to identify significant differences and outliers .

Advanced: What crystallographic challenges arise in resolving this compound’s structure, and how can they be mitigated?

Answer:

- Challenges : Poor crystal growth due to flexibility of the indoline-pivaloyl moiety.

- Solutions : Co-crystallize with thiourea to stabilize conformers or use high-throughput crystallization screens (e.g., PEG 4000 in Tris-HCl buffer) .

- Refinement : Apply SHELXL for anisotropic displacement parameters and twin refinement if necessary .

Advanced: How should mutagenicity risks identified in Ames testing be managed during handling?

Answer:

- Engineering Controls : Use fume hoods and closed systems for weighing/handling .

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Deactivate mutagenic waste with 10% sodium hypochlorite before disposal .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Answer:

- Prodrug Design : Introduce phosphate or sulfonate groups at the indoline nitrogen .

- Nanoparticle Formulation : Use PLGA or liposomal encapsulation (particle size <200 nm via DLS) .

- Co-solvents : Test PEG 400 or cyclodextrin-based vehicles for IP/IV administration .

Advanced: How can target identification studies elucidate its mechanism of action?

Answer:

- Molecular Docking : Use AutoDock Vina to screen against P-gp (PDB ID: 6QEX) or kinases (e.g., EGFR) .

- Pull-Down Assays : Immobilize the compound on sepharose beads for proteomic analysis (LC-MS/MS) .

- CRISPR Screening : Genome-wide knockout libraries to identify sensitizing genes .

Advanced: How can researchers validate analytical methods for batch consistency?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.